Radical de Coppinger

Vue d'ensemble

Description

Galvanoxyl (C8H8O3) is a synthetic organic compound that has been studied for its potential applications in scientific research. It is a member of the aryloxy group, which consists of molecules with a phenolic hydroxyl group attached to an aromatic ring. Galvanoxyl is a relatively new compound, and its properties and potential uses are still being explored.

Applications De Recherche Scientifique

Polymérisation radicalaire

Le radical de Coppinger joue un rôle important dans la polymérisation radicalaire, en particulier dans la polymérisation radicalaire par transfert d’atome (ATRP). Il interagit avec les complexes de cuivre(I) et de cuivre(II), qui sont essentiels pour la médiation du processus de polymérisation. Cette interaction conduit à la formation de complexes organocuivre(II) et organocuivre(III) qui facilitent la croissance contrôlée des polymères .

Synthèse organique

En synthèse organique, le this compound est utilisé pour la fonctionnalisation benzylique. Il est impliqué dans diverses réactions telles que l’oxydation benzylique, le couplage avec des composés dicarbonylés et l’amination. Ces réactions sont essentielles pour la construction de molécules organiques complexes avec une grande précision .

Spintronique

En raison de sa structure électronique stable, le this compound est exploré dans le domaine de la spintronique. Il offre un potentiel pour le développement de dispositifs électroniques basés sur le spin, qui s’appuient sur l’état de spin de l’électron plutôt que sur sa charge, conduisant à des dispositifs avec des vitesses de traitement plus rapides et une consommation d’énergie inférieure .

Propriétés antioxydantes

Le Galvanoxyl, en particulier, est connu pour ses propriétés antioxydantes. Il peut agir comme un piégeur d’autres radicaux, ce qui le rend précieux pour l’étude du stress oxydatif et du processus de vieillissement au niveau moléculaire. Sa capacité à neutraliser les radicaux libres est également bénéfique en science des matériaux pour prévenir la dégradation .

Imagerie par résonance magnétique (IRM)

Les propriétés magnétiques du this compound le rendent adapté à une utilisation en tant qu’agents de contraste IRM. Sa nature radicalaire stable permet un contraste d’imagerie amélioré, fournissant des images plus claires et plus détaillées pour le diagnostic médical .

Études photophysiques

Le this compound est utilisé dans les études photophysiques pour comprendre le comportement des électrons lors de l’absorption de la lumière. Sa nature radicalaire stable permet aux chercheurs d’étudier les processus de transfert d’électrons photoinduits, qui sont fondamentaux dans la conversion de l’énergie solaire et la thérapie photodynamique .

Science des matériaux

En science des matériaux, le this compound contribue au développement de nouveaux matériaux aux propriétés uniques telles que la conductivité, l’anticorrosivité et l’activité photocatalytique. Ces matériaux ont des applications dans l’électronique, le stockage d’énergie et la biochimie .

Mécanisme D'action

Target of Action

It is primarily used as a probe for studying radical reactions and as an inhibitor of radical polymerization .

Mode of Action

It is known to interact with its targets through radical scavenging . This means it can neutralize free radicals in the system, thereby preventing them from causing damage to cells and tissues.

Biochemical Pathways

Coppinger’s Radical affects the biochemical pathways involved in radical reactions . By scavenging free radicals, it can prevent the chain reactions that these radicals would otherwise cause. This can have downstream effects on various biochemical pathways, particularly those involving oxidative stress and inflammation.

Result of Action

The primary result of Coppinger’s Radical’s action is the neutralization of free radicals . This can help to prevent cellular damage and inflammation, and may also inhibit radical polymerization .

Safety and Hazards

Orientations Futures

Insights into the electronic structure of galvinoxyl are of interest to elucidate its attractive photophysical and magnetic properties and to pave way for a sensible design of novel applications . Such a feature may thus prove useful in monitoring the scavenging dynamics of galvinoxyl using the core-excitation spectroscopy .

Analyse Biochimique

Biochemical Properties

Coppinger’s Radical plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The extensive delocalization of the spin on the arene and the endocyclic nitrogens gives Coppinger’s Radical its unique electronic and magnetic properties . The compound’s excellence in chemical and thermal stability makes it a potential candidate for various applications .

Cellular Effects

It is known that copper ions, which are related to Coppinger’s Radical, can regulate cellular changes that underlie transitions in cell state . Copper ions found in cell organelles like mitochondria can directly catalyze the oxidation of metabolic molecules .

Molecular Mechanism

The molecular mechanism of action of Coppinger’s Radical is complex and involves a variety of interactions at the molecular level. The compound’s unique electronic properties allow it to participate in a variety of chemical reactions

Temporal Effects in Laboratory Settings

It is known that the compound exhibits excellent stability, which suggests that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of Coppinger’s Radical at different dosages in animal models have not been extensively studied. It is known that copper, a related element, plays a critical role in various biological processes, and its dysregulation can lead to diseases .

Metabolic Pathways

Coppinger’s Radical is likely involved in various metabolic pathways due to its interaction with copper. Copper metabolism involves uptake, distribution, sequestration, and excretion, at both the cellular and systemic levels . The compound may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It is known that copper ions, which are related to Coppinger’s Radical, are transported and distributed within cells and tissues via specific transporters and binding proteins .

Subcellular Localization

It is known that copper ions, which are related to Coppinger’s Radical, can be found in various subcellular compartments, including mitochondria .

Propriétés

| { "Design of the Synthesis Pathway": "Galvanoxyl can be synthesized through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "2,4-dimethoxybenzaldehyde", "2-nitrobenzaldehyde", "ethyl cyanoacetate", "sodium ethoxide", "sodium borohydride", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 2,4-dimethoxy-5-nitrobenzaldehyde", "2,4-dimethoxybenzaldehyde and 2-nitrobenzaldehyde are reacted together in the presence of sodium ethoxide in ethanol to form 2,4-dimethoxy-5-nitrobenzaldehyde.", "Step 2: Reduction of 2,4-dimethoxy-5-nitrobenzaldehyde", "2,4-dimethoxy-5-nitrobenzaldehyde is reduced using sodium borohydride in acetic acid to form 2,4-dimethoxy-5-amino-benzaldehyde.", "Step 3: Synthesis of Galvanoxyl", "2,4-dimethoxy-5-amino-benzaldehyde is reacted with ethyl cyanoacetate in ethanol to form Galvanoxyl." ] } | |

| 2370-18-5 | |

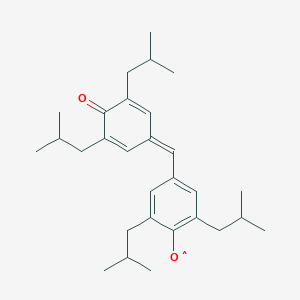

Formule moléculaire |

C29H41O2 |

Poids moléculaire |

421.6 g/mol |

InChI |

InChI=1S/C29H41O2/c1-26(2,3)20-14-18(15-21(24(20)30)27(4,5)6)13-19-16-22(28(7,8)9)25(31)23(17-19)29(10,11)12/h13-17H,1-12H3 |

Clé InChI |

GNZDAXRYGVFYPU-UHFFFAOYSA-N |

SMILES |

CC(C)CC1=CC(=CC(=C1[O])CC(C)C)C=C2C=C(C(=O)C(=C2)CC(C)C)CC(C)C |

SMILES canonique |

CC(C)(C)C1=CC(=CC(=C1[O])C(C)(C)C)C=C2C=C(C(=O)C(=C2)C(C)(C)C)C(C)(C)C |

Synonymes |

Galvinoxy; Galvinoxyl; Galvinoxyl Radical; Coppinger’s Radical; 4-[[3,5-Bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]methyl]-2,6-bis(1,1-dimethylethyl)phenoxy; 2,6-Di-tert-butyl-α-(3,5-di-tert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)-p-to |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Galvanoxyl and how is it used in research?

A1: Galvanoxyl (2,6-di-tert-butyl-α-(3,5-di-tert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)-p-tolyloxy) is a stable free radical compound frequently employed in antioxidant research. Due to its stable radical nature, it readily reacts with antioxidant molecules. This reaction can be monitored through techniques like electron paramagnetic resonance (EPR) spectroscopy or by observing the decrease in its characteristic absorbance at 437 nm [, ]. This allows researchers to evaluate the scavenging activity of various compounds against this specific radical.

Q2: Can you give an example of how Galvanoxyl's activity was compared to other known antioxidants?

A2: Researchers investigated the antioxidant capacity of sea buckthorn oils using various methods, including assessment of their scavenging activity against the Galvanoxyl radical. They compared this activity to the radical scavenging ability of the oils against DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2’-azinobis-3-ethylbenzotiazoline-6-sulphonic acid) radicals. This allowed for a comprehensive comparison of the oils' antioxidant potential across different radical systems [].

Q3: What are the advantages of using Galvanoxyl compared to other radical scavenging assays?

A3: While the provided research papers don't explicitly highlight the advantages of Galvanoxyl over other assays, its use offers certain benefits. Its stability makes it easy to handle and store, and the clear spectroscopic changes upon reaction with antioxidants allow for straightforward quantification of scavenging activity.

Q4: Are there limitations to using Galvanoxyl as a model for assessing antioxidant activity?

A4: While a valuable tool, it's important to note that Galvanoxyl represents just one type of free radical. Antioxidants often exhibit different reactivity profiles depending on the specific radical species involved. Relying solely on Galvanoxyl scavenging activity might not reflect the full spectrum of an antioxidant's capabilities in biological systems, which involve a complex interplay of various reactive oxygen species. Therefore, it is essential to employ a variety of assays to obtain a comprehensive understanding of an antioxidant's activity [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(2-Amino-1-methylimidazo[4,5-b]pyridin-6-yl)phenyl] hydrogen sulfate](/img/structure/B107520.png)